Aliarin

Description

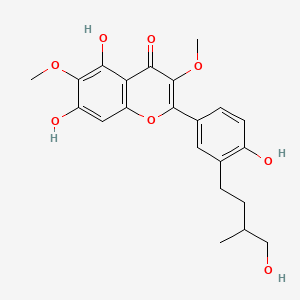

This compound has been reported in Dodonaea viscosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-11(10-23)4-5-12-8-13(6-7-14(12)24)20-22(29-3)19(27)17-16(30-20)9-15(25)21(28-2)18(17)26/h6-9,11,23-26H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVYYPSDJMDDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Alizarin Red S Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alizarin Red S (ARS) is a widely utilized anthraquinone dye essential for the detection and quantification of calcium deposits in both cell culture and histological tissue sections. Its primary application is in the assessment of mineralization, a key process in osteogenesis (bone formation), making it an indispensable tool in skeletal biology, regenerative medicine, and the study of pathological calcification.[1][2][3] This technical guide delves into the core mechanism of ARS staining, provides detailed experimental protocols, and presents quantitative data to facilitate its effective application in research and development.

Core Mechanism of Action: A Tale of Salt Formation

The fundamental principle of Alizarin Red S staining lies in its reaction with calcium ions to form a visible orange-red precipitate.[4][5] While often referred to as a chelation process, evidence suggests that the interaction is more accurately described as the formation of a salt.[6]

Chemical Interaction: Alizarin Red S, the sodium salt of alizarin sulfonic acid, possesses hydroxyl (-OH) and sulfonate (-SO₃H) groups that are critical to its staining capability.[3] In an acidic environment, typically at a pH of 4.1 to 4.3, the ARS molecule interacts with calcium ions (Ca²⁺).[7] At this specific pH, the sulfonic acid group and one of the hydroxyl groups are ionized, allowing the ARS molecule to act as a bidentate ligand.

Studies indicate that ARS and calcium form a weakly soluble salt with a stoichiometric ratio of 1:1.[4][8] This means one molecule of Alizarin Red S binds to one ion of calcium. The reaction is driven by the electrostatic attraction between the negatively charged sulfonate and hydroxyl groups of ARS and the positively charged calcium ions. The resulting ARS-calcium complex precipitates at sites of calcium deposition, forming a characteristic orange-red "lake pigment".[3] This precipitate is also birefringent, meaning it can be visualized with enhanced contrast using polarized light microscopy.[7]

The Criticality of pH: The acidic pH of 4.1-4.3 is crucial for the specificity of the staining.[7][9] At this pH, the ionization state of the ARS molecule is optimal for binding to calcium. In more neutral or acidic solutions, diffusion artifacts can occur, leading to non-specific staining.[6] Conversely, at a much higher pH (around 12), alizarin (the parent compound of ARS) stains calcium deposits intensely.[6] For ARS, the 4.1-4.3 pH range ensures selective staining of calcium deposits.

Specificity: While Alizarin Red S is highly selective for calcium in biological tissues, it can also react with other divalent cations such as magnesium, manganese, barium, strontium, and iron.[7][10] However, these ions are typically not present in sufficient concentrations in biological samples to interfere with the specific staining of calcium deposits.[7]

Quantitative Analysis of Mineralization

A key advantage of Alizarin Red S staining is the ability to quantify the extent of mineralization. This is typically achieved by extracting the dye from the stained sample and measuring its absorbance spectrophotometrically.

| Parameter | Value | Notes |

| Staining Principle | Formation of an ARS-Calcium salt | Often referred to as chelation, but evidence points to a 1:1 salt complex.[4][6] |

| Stoichiometry (ARS:Ca²⁺) | 1:1 | A 1:1 molar ratio has been determined in in vitro studies.[4][8] |

| Optimal pH for Staining | 4.1 - 4.3 | Critical for selective staining and to avoid artifacts.[7][9] |

| Color of Precipitate | Orange-Red | The ARS-calcium complex forms a visible precipitate.[5] |

| Quantification Wavelength | 405 nm | For absorbance measurement after dye extraction.[11][12] |

| Linear Range for Quantification | 30 µM to 4 mM | A wide linear range for extracted ARS dye.[11] |

| Apparent Solubility Product (Ksp) | ~10⁻⁷ | For the ARS-calcium precipitate.[8] |

Experimental Protocols

Below are detailed methodologies for Alizarin Red S staining of cell cultures and tissue sections.

Alizarin Red S Staining of Cultured Cells (e.g., Osteoblasts)

Materials:

-

Alizarin Red S (Sigma-Aldrich, Cat# A5533 or similar)

-

Distilled water (ddH₂O)

-

0.5% Ammonium hydroxide (NH₄OH) or Hydrochloric acid (HCl) for pH adjustment

-

Phosphate-buffered saline (PBS)

-

10% Formalin or 4% Paraformaldehyde for fixation

-

10% Acetic acid for extraction

-

10% Ammonium hydroxide for neutralization

Procedure:

-

Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):

-

Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.

-

Adjust the pH to 4.1-4.3 using 0.5% ammonium hydroxide or HCl. It is critical to ensure the final pH is within this range.[9]

-

Filter the solution through a 0.22 µm filter. Store at 4°C in the dark.

-

-

Cell Culture and Fixation:

-

Culture cells in appropriate multi-well plates until mineralization is expected.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 10% formalin or 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Gently wash the fixed cells twice with distilled water.

-

-

Staining:

-

Add a sufficient volume of the Alizarin Red S staining solution to cover the cell monolayer.

-

Incubate at room temperature for 20-45 minutes with gentle shaking.

-

Aspirate the staining solution.

-

-

Washing:

-

Wash the stained cells four times with distilled water for 5 minutes each time to remove unbound dye.

-

-

Visualization:

-

After the final wash, add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a bright-field microscope. Calcium deposits will appear as orange-red nodules.

-

-

Quantification (Optional):

-

To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.

-

Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

Heat the slurry at 85°C for 10 minutes, then place on ice for 5 minutes.

-

Centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.

-

Read the absorbance of the solution at 405 nm using a spectrophotometer. A standard curve of known Alizarin Red S concentrations should be used for accurate quantification.[11][12]

-

Alizarin Red S Staining of Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Alizarin Red S Staining Solution (prepared as above)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (Xylene or similar)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a series of graded alcohols (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Incubate the slides in the Alizarin Red S staining solution for 30 seconds to 5 minutes. The optimal time should be determined empirically by microscopic observation.[7]

-

-

Dehydration and Clearing:

-

Quickly dehydrate the sections through graded alcohols (95%, 100%).

-

Clear in xylene.

-

-

Mounting:

-

Mount the coverslip with a suitable mounting medium.

-

Results: Calcium deposits will be stained orange-red.

Visualization of Associated Signaling Pathways

Alizarin Red S staining is an endpoint assay that visualizes the functional outcome of complex signaling pathways that regulate mineralization.[3] Osteogenic differentiation, the process leading to bone formation, is controlled by pathways such as the Wnt and VEGF/AKT/mTOR signaling cascades.

Caption: Experimental workflow for Alizarin Red S staining and analysis.

The Wnt signaling pathway is a crucial regulator of osteoblast differentiation. The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of osteogenic genes like Runx2.[1][13][14]

Caption: Canonical Wnt signaling pathway leading to osteogenesis.

The VEGF/AKT/mTOR pathway is also implicated in coupling angiogenesis and osteogenesis. VEGF can activate AKT and mTOR signaling, promoting the expression of osteogenic markers.[15][16][17]

Caption: Simplified VEGF/AKT/mTOR signaling in osteogenesis.

References

- 1. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. karger.com [karger.com]

- 5. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 6. ON THE HISTORY AND MECHANISM OF ALIZARIN AND ALIZARIN RED S STAINS FOR CALCIUM | Semantic Scholar [semanticscholar.org]

- 7. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 8. Use of alizarin red S for histochemical staining of Ca2+ in the mouse; some parameters of the chemical reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIF-1α increases the osteogenic capacity of ADSCs by coupling angiogenesis and osteogenesis via the HIF-1α/VEGF/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Osteogenesis-Angiogenesis Coupling by HIFs and VEGF - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Alizarin Red S Calcium Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye widely employed in biological and chemical sciences for the detection and quantification of calcium deposits.[1][2][3] Its ability to form a stable, colored complex with calcium makes it an invaluable tool in studies of mineralization, bone formation, and pathological calcification.[2][4][5] This technical guide provides a comprehensive overview of the core principles of Alizarin Red S calcium chelation, including the underlying chemical mechanism, quantitative parameters, detailed experimental protocols, and relevant logical and experimental workflows.

Core Mechanism of Action: Calcium Chelation

The fundamental principle behind Alizarin Red S staining is the formation of a stable complex between the ARS molecule and calcium ions (Ca²⁺) through a process known as chelation.[2][4][5] This interaction results in the formation of an insoluble, vibrant orange-red precipitate at sites of calcium accumulation.[2]

Alizarin Red S, the sodium salt of 1,2-dihydroxy-9,10-anthraquinone-3-sulfonic acid, possesses hydroxyl (-OH) and sulfonate (-SO₃H) groups that are critical to its chelating activity.[2][6] In a slightly acidic to neutral pH environment (typically 4.1-4.3 for staining solutions), these groups act as ligands, donating electrons to form coordinate bonds with calcium cations.[2][7] The resulting Alizarin Red S-calcium complex is a type of "lake pigment," which is a pigment made by precipitating a dye with an inert binder, in this case, the calcium salt itself.[2] The stoichiometry of this complex is reported to be 1:1.[6]

While the interaction is predominantly described as chelation, some literature has also referred to it as the formation of a weakly soluble salt.[6] However, the concept of chelation, involving the formation of a coordinated ring structure, is the more widely accepted mechanism. The sulfonate group, in addition to potentially participating in the binding, enhances the water solubility of the dye and influences the optimal pH for the reaction.[6][8]

The chelation process can be visualized as follows:

Caption: Chelation of Calcium by Alizarin Red S.

Quantitative Data

The interaction between Alizarin Red S and calcium can be characterized by equilibrium constants, which provide a measure of the stability of the resulting complex.

| Parameter | Value | Compound | Reference |

| Stability Constant (log β) | log β₀₁₂ = 8.20 ± 0.12 (spectrophotometric) | Alizarin Red S | [9] |

| log β₋₁₁₁ = -3.74 ± 0.15 (spectrophotometric) | Alizarin Red S | [9] | |

| Stability Constant (LogK₁) | LogK₁ = 4.58 | Alizarin | [10] |

| Stoichiometry (ARS:Ca²⁺) | 1:1 | Alizarin Red S | [6] |

| Apparent Solubility Product (pKs) | ~7 | Alizarin Red S | [6] |

| Optimal Staining pH | 4.1 - 4.3 | Alizarin Red S | [1][5] |

Note: The β values from Wu et al. (1991) represent the formation of different complex species in solution. A direct conversion to a simple 1:1 binding constant is complex, but these values indicate a strong interaction.

Experimental Protocols

Accurate and reproducible results with Alizarin Red S staining depend on carefully controlled experimental procedures. Below are detailed protocols for staining calcium deposits in both cell cultures and paraffin-embedded tissue sections.

Staining of Calcium Deposits in Cell Culture

This protocol is suitable for the assessment of in vitro mineralization, for example, in osteogenic differentiation studies.

Caption: Workflow for Alizarin Red S Staining in Cell Culture.

Methodology:

-

Preparation of Alizarin Red S Staining Solution (2% w/v):

-

Cell Preparation:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4]

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Add a sufficient volume of the 2% Alizarin Red S solution to cover the cell monolayer.

-

Incubate at room temperature for 20-30 minutes.[4]

-

Aspirate the staining solution and wash the cells with deionized water three to five times to remove any unbound dye.

-

-

Visualization:

-

Add PBS to the wells to prevent drying and visualize the stained calcium deposits under a brightfield microscope. Mineralized nodules will appear as orange-red precipitates.

-

-

Quantification (Optional):

-

To quantify the mineralization, the bound stain can be eluted. Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with gentle shaking.[1]

-

Transfer the resulting solution to a microcentrifuge tube and centrifuge at high speed to pellet any cell debris.

-

Measure the absorbance of the supernatant at a wavelength between 405-550 nm.[1] A standard curve can be generated using known concentrations of Alizarin Red S for absolute quantification.

-

Staining of Calcium in Paraffin-Embedded Tissue Sections

This protocol is suitable for histological analysis of mineralization in tissues.

Methodology:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.[5]

-

-

Staining:

-

Immerse the slides in the 2% Alizarin Red S solution (prepared as described above) for 30 seconds to 5 minutes.[5] The optimal staining time may vary depending on the tissue and the extent of mineralization and should be monitored microscopically.

-

Briefly rinse the slides in distilled water.

-

-

Dehydration and Mounting:

Signaling Pathways and Alizarin Red S Staining

It is important to note that Alizarin Red S does not directly interact with or elucidate biological signaling pathways. Instead, it serves as an endpoint assay to visualize and quantify the outcome of signaling cascades that regulate mineralization.[2] For instance, in osteogenic differentiation, pathways such as Wnt, BMP, and Runx2 signaling culminate in the expression of bone matrix proteins and the deposition of a calcium-rich extracellular matrix. Alizarin Red S staining provides a robust method to confirm that these signaling events have resulted in functional mineral deposition.

Caption: Role of ARS Staining in Assessing Mineralization Pathways.

Conclusion

Alizarin Red S remains a cornerstone technique for the detection and quantification of calcium mineralization in a variety of research settings. Its utility is grounded in the well-understood chemical principle of chelation, forming a stable, colored complex with calcium ions. By adhering to standardized protocols and understanding the quantitative aspects of this interaction, researchers can reliably employ Alizarin Red S as a robust endpoint measure for studies in bone biology, regenerative medicine, and the development of therapeutics targeting calcification processes.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 4. sciencellonline.com [sciencellonline.com]

- 5. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 6. karger.com [karger.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Alizarin Red S in Osteogenesis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye that serves as a robust and widely used tool in the field of bone biology and osteogenesis research.[1] Its utility lies in its ability to selectively bind to calcium salts, forming a visible, orange-red precipitate.[1][2] This specific chelation reaction allows for the qualitative and quantitative assessment of extracellular matrix mineralization, a critical hallmark of osteoblast differentiation and bone formation.[1][3] This technical guide provides a comprehensive overview of the principles, applications, and detailed methodologies for utilizing Alizarin Red S staining in osteogenesis research, tailored for professionals in academic and industrial settings.

Core Principles: The Chemistry of Staining

Alizarin Red S, with the chemical formula C₁₄H₇NaO₇S, is the water-soluble sodium salt of Alizarin sulfonic acid.[4] The staining mechanism is predicated on a chelation reaction between the dye and calcium ions. The hydroxyl and sulfonic acid groups on the ARS molecule form a stable complex with the calcium atoms present in hydroxyapatite, the primary mineral component of bone.[1][2] The intensity of the resulting orange-red color is directly proportional to the amount of calcium deposited, enabling both visualization and quantification of mineralization.[1]

Data Presentation: Quantitative Parameters for Alizarin Red S Staining

The successful application of Alizarin Red S staining is dependent on optimized experimental parameters. The following tables summarize key quantitative data from various protocols to facilitate comparison and methods development.

Table 1: Alizarin Red S Staining Solution Preparation

| Parameter | Concentration | Solvent | pH | Reference |

| Alizarin Red S | 2% (w/v) | Distilled water | 4.1-4.3 | [2][5] |

| Alizarin Red S | 40 mM | Ultrapure water | 4.2 | [6] |

| Alizarin Red S | 1% (w/v) | - | - | [7] |

Table 2: Key Experimental Steps and Durations

| Step | Reagent/Condition | Duration | Reference |

| Cell Fixation | 10% Formalin | 1 hour | [5] |

| Cell Fixation | 4% Paraformaldehyde | 15-20 minutes | [2] |

| Cell Fixation | 10% Buffered Formalin | 10 minutes | [6] |

| Staining | 2% Alizarin Red S Solution | >45 minutes | [5] |

| Staining | ARS Working Solution | 20-30 minutes | [2] |

| Staining | 40 mM Alizarin Red S | 10 minutes (with shaking) | [6] |

| Staining | 1% Alizarin Red S Solution | 5 minutes | [7] |

| Quantification Extraction | 10% Acetic Acid | 15-30 minutes | [2] |

| Quantification Extraction | 10% Cetylpyridinium Chloride | 15-30 minutes | [2] |

Experimental Protocols

Protocol 1: Alizarin Red S Staining of Mineralized Cell Cultures

This protocol is adapted from established methods for staining osteogenic cultures.[2][5][6]

Materials:

-

Alizarin Red S (Sigma, Cat# A5533 or equivalent)

-

Distilled water (ddH₂O)

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH)

-

10% Formalin or 4% Paraformaldehyde

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Alizarin Red S Staining Solution (2% w/v):

-

Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.

-

Adjust the pH to 4.1-4.3 using dilute HCl or NH₄OH. The correct pH is critical for specific staining.[8]

-

Filter the solution through a 0.22 µm filter.

-

Store the solution at 4°C in the dark.

-

-

Cell Culture and Fixation:

-

Staining:

-

Remove the formalin and wash the cells twice with distilled water.

-

Add a sufficient volume of the Alizarin Red S staining solution to cover the cell monolayer.

-

Incubate at room temperature in the dark for 20-45 minutes.[2][5]

-

Aspirate the staining solution and wash the cells 2-4 times with distilled water to remove unbound dye.[5]

-

-

Visualization:

-

Add PBS to the wells to prevent drying.

-

Visualize the stained mineralized nodules, which will appear as a bright orange-red color, using a bright-field microscope.[5]

-

Protocol 2: Quantification of Mineralization

This protocol allows for the quantification of Alizarin Red S staining by extracting the dye and measuring its absorbance.[2][3]

Materials:

-

Stained cell cultures (from Protocol 1)

-

10% Acetic acid or 10% Cetylpyridinium chloride (CPC)

-

Microcentrifuge tubes

-

Spectrophotometer (plate reader)

Procedure:

-

Dye Extraction:

-

Spectrophotometric Measurement:

Visualization of Key Concepts

Signaling Pathways in Osteogenesis

The process of osteogenesis is regulated by a complex network of signaling pathways. Alizarin Red S staining is a common endpoint to assess the outcomes of modulating these pathways. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are two of the most critical for osteoblast differentiation and function.[7]

Caption: Key signaling pathways regulating osteoblast differentiation and mineralization.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing osteogenesis using Alizarin Red S staining.

Caption: General experimental workflow for Alizarin Red S staining and analysis.

Applications in Drug Development

Alizarin Red S staining is an invaluable tool in the preclinical stages of drug development for skeletal diseases such as osteoporosis. It provides a straightforward and quantifiable method to screen compound libraries for their effects on osteoblast mineralization.[9] By comparing the extent of staining in treated versus untreated cell cultures, researchers can identify lead compounds that promote bone formation. Furthermore, this assay can be used to investigate the mechanisms of action of novel therapeutics by examining their impact on the signaling pathways that regulate osteogenesis.

Conclusion

Alizarin Red S staining remains a cornerstone technique in osteogenesis research due to its simplicity, specificity, and adaptability for both qualitative and quantitative analyses. This guide provides the essential information and detailed protocols for researchers, scientists, and drug development professionals to effectively employ Alizarin Red S in their studies of bone formation and to accelerate the discovery of new therapeutics for skeletal disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 8678-SC | Alizarin Red S Staining Quantification Assay Clinisciences [clinisciences.com]

- 4. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 5. ixcellsbiotech.com [ixcellsbiotech.com]

- 6. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 7. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]

- 8. promocell.com [promocell.com]

- 9. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alizarin and Alizarin Red S for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of Alizarin and Alizarin Red S, two closely related anthraquinone dyes renowned for their application in the detection and quantification of calcium mineralization. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences in their chemical properties, staining mechanisms, and experimental applications, enabling informed selection and optimization of mineralization assays.

Core Principles: A Tale of Two Dyes

Alizarin, a historic red dye originally extracted from the madder plant root, and its sulfonated derivative, Alizarin Red S, are both widely utilized in biological research to visualize calcified deposits in tissues and cell cultures.[1][2] Their utility is rooted in their ability to chelate calcium ions, forming a vivid orange-red complex that precipitates at sites of mineralization.[3][4] This process, often referred to as lake formation, allows for both qualitative and quantitative assessment of osteogenic differentiation and pathological calcification.[3][5]

While both dyes serve a similar purpose, their distinct chemical structures give rise to different physicochemical properties, most notably their solubility. Alizarin is sparingly soluble in water, whereas the addition of a sulfonic acid group in Alizarin Red S renders it water-soluble, a key advantage for its use in aqueous biological staining solutions.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Alizarin and Alizarin Red S, facilitating a direct comparison of their properties.

Table 1: Physicochemical Properties

| Property | Alizarin | Alizarin Red S |

| Synonyms | 1,2-dihydroxyanthraquinone, Mordant Red 11 | Alizarin Carmine, Mordant Red 3, C.I. 58005 |

| CAS Number | 72-48-0[3] | 130-22-3[1] |

| Molecular Formula | C₁₄H₈O₄[6] | C₁₄H₇NaO₇S[8] |

| Molecular Weight | 240.21 g/mol [6] | 342.26 g/mol [1] |

| Appearance | Orange-red crystalline powder[6] | Yellow-orange powder[7] |

| Solubility in Water | Virtually insoluble/Slightly soluble[3][9] | Soluble (1 mg/mL)[10] |

| Solubility in Ethanol | Moderately soluble[3] | Soluble[8] |

| pKa | 6.77 (at 25°C)[3] | 4.5, 11 (at 25°C)[1] |

| Absorption Maxima (λmax) | 274 nm, 430 nm[2][11] | 423 nm, 556 nm, 596 nm[1] |

Mechanism of Action: Calcium Chelation

The staining mechanism for both Alizarin and Alizarin Red S relies on the principle of chelation. The hydroxyl groups present in the anthraquinone structure of both molecules form coordinate bonds with calcium ions (Ca²⁺). In Alizarin Red S, the sulfonate group also participates in this chelation process, contributing to the formation of a stable, insoluble orange-red complex at the site of calcium deposition.[3][12] The reaction is not entirely specific to calcium, as other divalent and trivalent cations can interfere, but in most biological tissues, calcium is present in sufficiently high concentrations to ensure specific staining.[13]

The optimal pH for Alizarin Red S staining is critical and is typically maintained between 4.1 and 4.3.[13][14] This acidic environment is crucial for the selective binding to calcium and the formation of the characteristic precipitate.

Experimental Protocols

While both dyes can be used for calcium staining, Alizarin Red S is more commonly employed in modern biological research due to its water solubility and well-established protocols.

Alizarin Red S Staining Protocol for Cell Cultures

This protocol is widely used to assess the mineralization of in vitro osteogenic cultures.

Reagents:

-

Alizarin Red S powder

-

Distilled water

-

0.1% Ammonium hydroxide or dilute HCl

-

4% Paraformaldehyde (or other suitable fixative)

-

Phosphate-buffered saline (PBS)

-

10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)

Procedure:

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[14]

-

Washing: Gently wash the fixed cells with distilled water to remove the fixative.

-

Staining Solution Preparation: Prepare a 2% (w/v) Alizarin Red S solution in distilled water. Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl.[14]

-

Staining: Add the Alizarin Red S staining solution to the cells and incubate for 20-30 minutes at room temperature.[14]

-

Washing: Remove the staining solution and wash the cells with distilled water until the wash water is clear.

-

Visualization: Visualize the stained calcium deposits, which will appear as orange-red nodules, using a bright-field microscope.

Quantification (Optional):

-

Extraction: Add 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking for 15-30 minutes to dissolve the stain.[14]

-

Measurement: Transfer the extracted solution to a microplate and measure the absorbance at 405-550 nm.[14]

Alizarin Staining Protocol for Tissue Sections

Due to its limited water solubility, Alizarin staining of tissue sections often requires the use of alcoholic solutions.

Reagents:

-

Alizarin powder

-

Ethanol

-

Distilled water

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining Solution Preparation: Prepare a saturated solution of Alizarin in 95% ethanol.

-

Staining: Immerse the slides in the Alizarin staining solution for a sufficient time, monitoring the staining progress microscopically.

-

Differentiation (Optional): Briefly rinse in a differentiating solution (e.g., acid-alcohol) if overstaining occurs.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Conclusion

Alizarin Red S is the preferred reagent for the histochemical detection of calcium mineralization in contemporary biological research, primarily due to its water solubility and the existence of robust, validated protocols. Alizarin, while historically significant and still useful in certain applications, presents challenges due to its poor aqueous solubility. This guide provides the necessary technical details to assist researchers in selecting the appropriate dye and implementing a successful mineralization analysis in their studies. The provided protocols and comparative data serve as a valuable resource for both novice and experienced scientists in the fields of bone biology, regenerative medicine, and drug development.

References

- 1. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 2. Absorption [Alizarin] | AAT Bioquest [aatbio.com]

- 3. Alizarin | 72-48-0 [chemicalbook.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemiis.com [chemiis.com]

- 7. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 8. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Alizarin red S, histochemical stain (CAS 130-22-3) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Alizarin Red S for In Vivo Bone Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye that serves as a powerful tool in biological research for the visualization and quantification of calcium deposits. Its ability to chelate calcium ions, forming a stable, orange-red complex, makes it an invaluable stain for studies involving bone mineralization. This technical guide provides an in-depth overview of the principles, protocols, and applications of Alizarin Red S for in vivo bone labeling, with a focus on rodent models.

Principle of Staining

The staining mechanism of Alizarin Red S is based on a chelation reaction between the dye and calcium ions. The hydroxyl and sulfonyl groups on the ARS molecule bind to the calcium present in the hydroxyapatite crystals of the bone matrix, forming an insoluble, brightly colored complex. This reaction allows for the specific labeling and subsequent visualization of mineralized tissues.

Core Reagents and Equipment

Reagents

-

Alizarin Red S (powder, C.I. 58005)

-

Distilled or deionized water

-

Ammonium hydroxide (NH₄OH), 0.1% or 10% solution

-

Hydrochloric acid (HCl), dilute solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde, 95-100% ethanol)

-

Clearing agents (e.g., potassium hydroxide (KOH), glycerol, acetone)

-

Mounting medium

Equipment

-

pH meter

-

Magnetic stirrer and stir bars

-

Glass beakers and graduated cylinders

-

Filtration apparatus (0.22 µm filter)

-

Standard laboratory glassware

-

Microscope (bright-field and fluorescence capabilities)

-

Spectrophotometer (for quantification)

-

Animal injection supplies (syringes, needles)

-

Tissue processing equipment (microtome, cryostat)

Experimental Protocols

Preparation of Alizarin Red S Staining Solution

The preparation of the ARS staining solution is a critical step, with the pH being a crucial factor for successful and specific staining.

Protocol:

-

Weigh 2 grams of Alizarin Red S powder and dissolve it in 100 mL of distilled water to create a 2% (w/v) solution.

-

Mix the solution thoroughly using a magnetic stirrer until the powder is completely dissolved.[1]

-

Carefully adjust the pH of the solution to a range of 4.1 to 4.3.[1][2][3] This is a critical step.

-

Use a dilute solution of ammonium hydroxide (e.g., 0.1%) to raise the pH.

-

If the pH overshoots, use a dilute solution of hydrochloric acid to lower it before readjusting with ammonium hydroxide.

-

-

For in vivo applications, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the prepared solution in a tightly sealed container at 4°C, protected from light. The solution is typically stable for up to one month.[4]

In Vivo Bone Labeling in Rodents

This protocol outlines the general procedure for labeling bone in live rodents using intraperitoneal (IP) injection of Alizarin Red S.

Experimental Workflow for In Vivo Bone Labeling

Caption: Experimental workflow for in vivo bone labeling with Alizarin Red S.

Protocol:

-

Dosage: A commonly cited dosage for rats is an intraperitoneal injection of 200 mg/kg body weight. For mice, dosages may vary, and pilot studies are recommended to determine the optimal concentration for specific experimental needs.

-

Administration: Administer the sterile Alizarin Red S solution via intraperitoneal (IP) injection.

-

Timing: The timing of the injection relative to tissue harvesting is crucial for visualizing active mineralization fronts. Injections can be performed at specific time points before sacrifice, for example, 10 and 3 days prior, to label bone formation at different intervals.[5] The precise timing will depend on the research question and the expected rate of bone turnover.

-

Tissue Harvesting: At the designated endpoint, euthanize the animal according to approved institutional protocols. Dissect the bones of interest (e.g., femurs, tibiae, calvaria).

-

Tissue Processing:

-

For Histology: Fix the harvested bones in a neutral buffered formalin or alcoholic formalin solution.[6] Following fixation, the tissue can be dehydrated and embedded in a resin such as methylmethacrylate for sectioning of undecalcified bone.

-

For Whole-Mount Staining: For smaller specimens or embryos, a whole-mount clearing and staining procedure can be employed. This typically involves fixation in ethanol, followed by clearing of soft tissues with potassium hydroxide (KOH) and subsequent staining with ARS.[2][7]

-

Visualization and Analysis

Labeled bone can be visualized using both bright-field and fluorescence microscopy.

-

Bright-field Microscopy: The ARS-calcium complex appears as an orange-red precipitate.

-

Fluorescence Microscopy: Alizarin Red S fluoresces, allowing for sensitive detection of labeled bone. The emitted red fluorescence can be distinguished from the green autofluorescence of bone.[8]

Chemical Principle of Alizarin Red S Staining

References

- 1. The in vivo staining of bone with alizarin red S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Whole-Mount Skeletal Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 7. aijournals.com [aijournals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Applications of Alizarin Red S Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alizarin Red S (ARS), an anthraquinone dye widely utilized in biological research to detect and quantify calcium deposition, a key indicator of mineralization. This document details the core chemical properties, mechanism of action, experimental protocols, and relevant biological pathways associated with ARS staining, serving as a vital resource for professionals in cellular biology, tissue engineering, and drug discovery.

Core Chemical and Physical Properties

Alizarin Red S, also known as Mordant Red 3, is the water-soluble sodium salt of Alizarin sulfonic acid.[1][2] Its utility as a stain stems from its specific ability to form a stable, colored complex with calcium ions.[3][4]

Chemical Identity

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [5] |

| Synonyms | Alizarin Carmine, C.I. 58005, Mordant Red 3, Sodium Alizarinsulfonate | [1][2][6] |

| CAS Number | 130-22-3 | [2][7][8] |

| Molecular Formula | C₁₄H₇NaO₇S | [2][7] |

| Molecular Weight | 342.26 g/mol | [2][6][7] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Yellow to orange-brown powder | [7][9] |

| Solubility | Soluble in water and alcohol; sparingly soluble in acetone | [5][10][11] |

| pKa Values | pKa₁: ~4.5 - 5.85pKa₂: ~10.78 - 11.0 | [5][11][12] |

| Absorption Maxima (λmax) | 423 nm, 556 nm, 596 nm (in 0.1N NaOH) | [11][13][14] |

| pH Indicator Range | pH 4.3 (yellow) to 6.3 (violet)pH 9.4 (orange-brown) to 12.0 (violet) | [7][11] |

Mechanism of Action: Calcium Chelation

The staining principle of Alizarin Red S is based on a chelation reaction with calcium ions.[3] In an acidic solution (typically pH 4.1-4.3), the ARS molecule reacts with calcium to form a bright orange-red lake pigment.[1][15] This reaction is not strictly specific to calcium, as other divalent and trivalent cations like magnesium, iron, and barium can interfere, but these are typically not present in sufficient concentrations in biological cultures to affect the staining outcome.[16] The ARS-calcium complex is stable and birefringent, allowing for both colorimetric and microscopic analysis.[16][17] The reaction is believed to involve both the sulfonic acid and hydroxyl groups of the ARS molecule, which bind to calcium to form the insoluble precipitate.[4][17]

Figure 1: Chelation of a calcium ion by the Alizarin Red S molecule.

Experimental Protocols

Accurate and reproducible results with Alizarin Red S staining depend on meticulous adherence to established protocols. The following sections detail the standard procedures for staining and quantifying mineralized matrix in cell cultures, typically used to assess osteogenic differentiation.

Preparation of 2% Alizarin Red S Staining Solution (pH 4.1-4.3)

The pH of the staining solution is critical for the reaction to occur correctly.[16][18]

-

Dissolution: Dissolve 2 grams of Alizarin Red S powder (CAS 130-22-3) in 100 mL of distilled water.[3][15]

-

pH Adjustment: Vigorously mix the solution. Using a calibrated pH meter, adjust the pH to between 4.1 and 4.3. This is typically achieved by the dropwise addition of 0.1% ammonium hydroxide or dilute hydrochloric acid.[3][15][18]

-

Sterilization & Storage: For use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[3][15] Store the solution at 4°C, protected from light. It is recommended to use the solution within one month of preparation.[3]

Staining Protocol for Adherent Cell Cultures (e.g., Osteoblasts, MSCs)

This protocol is adapted for cells grown in a standard 6-well plate format. Volumes should be adjusted for other plate sizes.

-

Culture and Induction: Culture cells to the desired confluency and induce osteogenic differentiation using appropriate media for 14-28 days.[15][19]

-

Medium Removal: Carefully aspirate the culture medium from the wells.

-

Washing: Gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[20]

-

Fixation: Add 2 mL of 4% paraformaldehyde (or 10% neutral buffered formalin) to each well and fix the cells for 30 minutes at room temperature.[3][20]

-

Post-Fixation Wash: Aspirate the fixative and wash the cells three times with distilled water to remove any residual fixative.[15][20]

-

Staining: Add 2 mL of the 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the entire cell monolayer is covered. Incubate at room temperature for 20-45 minutes in the dark.[3][15] Incubation time may be optimized based on the degree of mineralization.

-

Removal of Excess Stain: Aspirate the ARS solution and wash the wells four to five times with distilled water. During washes, be gentle to avoid detaching the mineralized nodules.[3][20]

-

Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the orange-red mineral deposits using a bright-field microscope.[20]

Figure 2: Standard experimental workflow for Alizarin Red S staining.

Quantification of Mineralization

For quantitative analysis, the ARS stain bound to the mineralized matrix can be eluted and measured spectrophotometrically.

-

Elution: After staining and washing as described above, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride (CPC) to each well.[3]

-

Incubation: Incubate the plate for 15-30 minutes at room temperature on a shaker to dissolve the stain.[3]

-

Collection: Scrape the cell layer and transfer the cell slurry/eluate to a 1.5 mL microcentrifuge tube.

-

Neutralization (Acetic Acid Method): If using acetic acid, heat the slurry at 85°C for 10 minutes, cool on ice for 5 minutes, and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[3][21] Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

-

Spectrophotometry: Transfer 100-200 µL of the final supernatant to a 96-well plate and read the absorbance at a wavelength between 405 nm and 562 nm.[3][20][22] A standard curve can be generated using known concentrations of ARS for absolute quantification.

Application in Drug Development and Osteogenesis Research

Alizarin Red S staining is a cornerstone assay in bone biology research and is frequently used to screen for compounds that promote or inhibit osteoblast differentiation and mineralization. The process of bone formation is regulated by complex signaling networks, with the Bone Morphogenetic Protein (BMP) pathway being a critical initiator.

The BMP Signaling Pathway in Osteoblast Differentiation

BMPs (e.g., BMP2) are growth factors that initiate a signaling cascade crucial for bone formation.[23][24] The binding of BMP2 to its receptor on the surface of a mesenchymal stem cell (MSC) triggers the phosphorylation of Smad proteins (Smad1/5/8).[23][25] These activated Smads then form a complex with Smad4, which translocates to the nucleus.[25] In the nucleus, this complex acts as a transcription factor, upregulating the expression of key osteogenic genes, most notably Runx2.[23][26] Runx2 is considered a master regulator of osteoblast differentiation, driving the expression of genes for bone matrix proteins like collagen and, ultimately, leading to the mineralization of the extracellular matrix.[23][26] ARS is used to stain the resulting calcium phosphate deposits, providing a direct measure of the functional outcome of this signaling pathway.

References

- 1. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Use of alizarin red S for histochemical staining of Ca2+ in the mouse; some parameters of the chemical reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemsavers.com [chemsavers.com]

- 8. アリザリンレッドS - 3,4-ジヒドロキシ-9 [sigmaaldrich.com]

- 9. Alizarin Red S SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. stainsfile.com [stainsfile.com]

- 15. ixcellsbiotech.com [ixcellsbiotech.com]

- 16. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 17. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promocell.com [promocell.com]

- 19. cellntec.com [cellntec.com]

- 20. oricellbio.com [oricellbio.com]

- 21. 3hbiomedical.com [3hbiomedical.com]

- 22. 8678-SC | Alizarin Red S Staining Quantification Assay Clinisciences [clinisciences.com]

- 23. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]

- 24. TGF-β and BMP signaling in osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bmp Induces Osteoblast Differentiation through both Smad4 and mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Alizarin Red S Staining of Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye widely utilized in biological research to identify and quantify calcium deposits in tissue sections and cell cultures.[1][2] The staining method is based on the principle of chelation, where the Alizarin Red S molecule selectively binds to calcium ions, forming a stable, insoluble, orange-red complex.[3][4] This reaction allows for the visualization of mineralization, a key process in bone formation (osteogenesis), making ARS staining an invaluable tool in studies related to skeletal development, bone regeneration, and pathological calcification.[3] While the stain is highly specific for calcium, it is worth noting that other cations like magnesium, manganese, barium, strontium, and iron can interfere, though they are typically not present in sufficient concentrations in biological tissues to affect the results.[5][6] The resulting calcium-alizarin complex is birefringent, allowing for enhanced visualization under polarized light.[5][7]

Principle of the Method

The underlying mechanism of Alizarin Red S staining involves a chemical reaction between the dye and calcium salts present in the tissue. In an acidic environment, typically at a pH of 4.1 to 4.3, the hydroxyl and sulfonate groups of the Alizarin Red S molecule act as ligands, forming a stable chelate complex with calcium ions (Ca²⁺).[3] This complex precipitates at the site of calcium deposition, resulting in a distinct orange-red color.[3] The intensity of the staining is proportional to the amount of calcium present, allowing for both qualitative and quantitative assessment of mineralization.[1]

Experimental Protocols

Preparation of Alizarin Red S Staining Solution (2% w/v)

A 2% (w/v) Alizarin Red S solution is recommended for staining paraffin-embedded tissue sections. The pH of this solution is critical for specific staining and should be meticulously adjusted.

| Reagent | Amount |

| Alizarin Red S Powder | 2 g |

| Distilled Water | 100 mL |

| 10% Ammonium Hydroxide | As needed for pH adjustment |

Procedure:

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Carefully adjust the pH of the solution to 4.1-4.3 using 10% ammonium hydroxide. It is crucial to use a pH meter for accurate measurement.[5][6][8]

-

The solution should ideally be prepared fresh. If stored, it should be kept at room temperature and the pH must be verified and adjusted before each use.[6][8]

Step-by-Step Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for staining calcium deposits in formalin-fixed, paraffin-embedded tissue sections. Sections of 5µm thickness are suitable.[9]

| Step | Reagent | Duration |

| Deparaffinization | Xylene | 2 changes, 5 minutes each |

| Rehydration | 100% Ethanol | 2 changes, 3 minutes each |

| 95% Ethanol | 2 minutes | |

| 70% Ethanol | 2 minutes | |

| Rinse | Distilled Water | Rapid rinse |

| Staining | 2% Alizarin Red S Solution (pH 4.1-4.3) | 30 seconds to 5 minutes |

| Dehydration | Acetone | 20 dips |

| Acetone-Xylene (1:1) | 20 dips | |

| Clearing | Xylene | 2 changes, 5 minutes each |

| Mounting | Synthetic Mounting Medium | - |

Detailed Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 2 minutes, and 70% ethanol for 2 minutes.[2]

-

Rinse the slides rapidly in distilled water.[6]

-

-

Staining:

-

Dehydration and Clearing:

-

Mounting:

Expected Results

Quantification of Staining

For a more quantitative analysis of mineralization, the Alizarin Red S stain can be extracted from the tissue and measured spectrophotometrically.

| Step | Reagent | Duration |

| Stain Elution | 10% Acetic Acid or 10% Cetylpyridinium Chloride | 15-30 minutes with shaking |

| Spectrophotometry | - | Read absorbance at 405-550 nm |

Procedure:

-

Following the staining step and before mounting, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to the stained tissue section.[1]

-

Incubate at room temperature for 15-30 minutes with gentle shaking to elute the bound stain.[1]

-

Transfer the colored solution to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet any tissue debris.[1]

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength between 405 nm and 550 nm using a spectrophotometer.[1][11]

-

The amount of calcium can be determined by comparing the absorbance values to a standard curve.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Weak or No Staining | Insufficient calcium in the tissue. | Ensure the tissue is a positive control for calcification. |

| pH of the staining solution is incorrect. | Prepare fresh staining solution and carefully adjust the pH to 4.1-4.3.[5] | |

| Expired or improperly stored dye. | Use a fresh batch of Alizarin Red S powder. | |

| Acidic fixatives may have dissolved calcium. | Use neutral buffered formalin for fixation.[9] | |

| Non-specific Background Staining | pH of the staining solution is outside the optimal range. | Verify and adjust the pH of the staining solution to 4.1-4.3.[5] |

| Over-staining. | Reduce the incubation time in the Alizarin Red S solution and monitor microscopically.[5] | |

| Inadequate washing. | Increase the number and duration of washing steps after staining. | |

| Uneven Staining or Precipitates | Unfiltered staining solution. | Filter the Alizarin Red S solution before use. |

| Incomplete deparaffinization or rehydration. | Ensure complete removal of paraffin and proper rehydration of the tissue. |

Signaling Pathways in Mineralization

Alizarin Red S staining is often used as an endpoint to visualize the outcome of complex signaling pathways that regulate osteogenic differentiation and mineralization. Understanding these pathways is crucial for interpreting the staining results in the context of drug development and disease research.

Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of bone formation and homeostasis.[1][5] Activation of the canonical Wnt pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of genes involved in osteoblast differentiation and bone matrix deposition.[1][2]

Caption: Canonical Wnt signaling pathway leading to osteogenic gene expression and mineralization.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another important signaling cascade in bone development and metabolism.[12] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in osteoblast differentiation.[7][12]

References

- 1. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]

- 6. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. JAK-STAT and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. JCI - Regulation of bone mass by Wnt signaling [jci.org]

- 12. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of In Vitro Mineralization: Application Notes and Protocols for Alizarin Red Staining

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alizarin Red S (ARS) staining is a widely accepted and reliable method for the detection and quantification of calcium deposits in in vitro cell cultures, a key indicator of extracellular matrix mineralization.[1][2] This technique is particularly crucial in the fields of bone biology, regenerative medicine, and in the screening of therapeutic compounds aimed at modulating osteogenesis.

The principle of ARS staining lies in the ability of Alizarin Red S, an anthraquinone dye, to specifically chelate calcium ions, forming a vivid orange-red complex.[2] This interaction allows for both qualitative visualization and quantitative assessment of mineralized nodules, which are characteristic of mature osteoblasts and successful osteogenic differentiation.

This document provides detailed protocols for performing and quantifying Alizarin Red staining in vitro, offering two common extraction methods for colorimetric analysis. Additionally, it outlines the key signaling pathway involved in osteoblast differentiation to provide a broader context for the application of this assay.

Key Signaling Pathway in Osteogenesis

The differentiation of mesenchymal stem cells into mature, mineral-producing osteoblasts is a complex process regulated by a network of signaling pathways. A master regulator of this process is the transcription factor Runx2.[3][4] Upregulation of Runx2 is essential for the commitment of progenitor cells to the osteoblastic lineage and for the expression of downstream genes critical for bone matrix formation and mineralization.[4][5] Understanding this pathway is crucial when interpreting Alizarin Red staining results, as the intensity of staining directly reflects the activity of such osteogenic pathways.

Experimental Workflow for Alizarin Red Staining and Quantification

The general workflow for assessing in vitro mineralization involves cell culture and induction of osteogenesis, followed by fixation, staining with Alizarin Red S, and subsequent quantification of the bound dye.

Experimental Protocols

Materials and Reagents

-

Alizarin Red S (ARS) powder

-

Distilled water (dH₂O)

-

0.1% Ammonium hydroxide (for pH adjustment)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

For Acetic Acid Quantification:

-

10% Acetic acid

-

10% Ammonium hydroxide

-

-

For Cetylpyridinium Chloride (CPC) Quantification:

-

10% Cetylpyridinium chloride (CPC) in 10 mM sodium phosphate, pH 7.0

-

Protocol 1: Alizarin Red S Staining

This protocol is suitable for cells cultured in multi-well plates (e.g., 6-well, 12-well, or 24-well plates). Adjust volumes accordingly based on the plate format. The following volumes are for a 6-well plate.

-

Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):

-

Cell Fixation:

-

Aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Add 2 mL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.[6]

-

Carefully aspirate the PFA and wash the cells three times with dH₂O.

-

-

Staining:

-

Add 1 mL of the Alizarin Red S staining solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate at room temperature for 20-30 minutes with gentle shaking.[1]

-

Aspirate the ARS solution.

-

Wash the cells four to five times with dH₂O to remove any non-specific staining.

-

-

Qualitative Assessment (Optional):

-

After the final wash, add PBS to the wells to prevent drying.

-

Visualize the stained mineralized nodules (orange-red deposits) using a light microscope.

-

Protocol 2: Quantification of Alizarin Red Staining

This method is reported to be more sensitive than the CPC extraction method, especially for weakly mineralizing cultures.[7]

-

Dye Elution:

-

After the final wash of the staining protocol, remove all residual water.

-

Add 800 µL of 10% acetic acid to each well of a 6-well plate.[8]

-

Incubate at room temperature for 30 minutes with shaking to dissolve the mineral-dye complexes.[8]

-

Scrape the cell layer and transfer the cell slurry to a 1.5 mL microcentrifuge tube.[9]

-

-

Heat Incubation and Neutralization:

-

Vortex the tube for 30 seconds.

-

Heat the slurry at 85°C for 10 minutes, then transfer to ice for 5 minutes.[8]

-

Centrifuge at 20,000 x g for 15 minutes.[8]

-

Transfer 500 µL of the supernatant to a new tube.

-

Add 200 µL of 10% ammonium hydroxide to neutralize the acid. The pH should be between 4.1 and 4.5.[8]

-

-

Absorbance Measurement:

-

Dye Elution:

-

Absorbance Measurement:

Data Presentation

For quantitative analysis, it is recommended to prepare a standard curve using known concentrations of Alizarin Red S to determine the exact concentration of the dye in your samples. The results can be presented as the absorbance values or as the calculated concentration of Alizarin Red S. For more accurate comparisons between different experimental groups, it is advisable to normalize the Alizarin Red S staining data to the total protein content or cell number in each well.

Summary of Quantitative Parameters

| Quantification Method | Extraction Reagent | Neutralization Reagent | Absorbance Wavelength | Reference |

| Acetic Acid Extraction | 10% Acetic Acid | 10% Ammonium Hydroxide | 405 nm | [8][10] |

| Cetylpyridinium Chloride (CPC) Extraction | 10% Cetylpyridinium Chloride | Not Applicable | 550-570 nm (commonly 562 nm) | [6][10][11][12] |

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. RUNX2 Regulates Osteoblast Differentiation via the BMP4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alizarin Red S staining and determination of cetylpyridinium chloride (CPC) [bio-protocol.org]

- 7. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. researchgate.net [researchgate.net]

- 10. bio.umass.edu [bio.umass.edu]

- 11. oricellbio.com [oricellbio.com]

- 12. researchgate.net [researchgate.net]

Alizarin Red S Staining for Mesenchymal Stem Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Osteogenesis, the formation of new bone, is a critical process in development, regeneration, and disease. Mesenchymal stem cells (MSCs) are multipotent stromal cells capable of differentiating into various cell types, including osteoblasts, the cells responsible for bone formation.[1][2] A hallmark of successful osteogenic differentiation in vitro is the deposition of a mineralized extracellular matrix rich in calcium by mature osteoblasts. Alizarin Red S (ARS) staining is a widely used and reliable histochemical method for the specific detection and quantification of these calcium deposits.[3]

Principle of Alizarin Red S Staining

Alizarin Red S is an anthraquinone dye that serves as a specific stain for calcium.[4] The underlying principle is a chelation process where the Alizarin Red S molecule selectively binds to calcium ions, forming a stable, bright orange-red complex.[1][3] This reaction allows for the clear visualization of mineralized nodules under a light microscope, providing qualitative evidence of osteogenic differentiation.[4] Furthermore, the bound stain can be extracted from the cell layer and quantified spectrophotometrically for a quantitative assessment of mineralization.[1][3]

Applications in Research and Drug Development

-

Assessing Osteogenic Potential: ARS staining is a standard endpoint assay to confirm the osteogenic differentiation capacity of MSC populations isolated from various tissues.[5]

-

Screening Osteoinductive Compounds: The assay is fundamental in screening small molecules, growth factors, or other potential therapeutics that may enhance or inhibit bone formation.

-

Biomaterial Efficacy: It is used to evaluate the osteoinductive properties of novel biomaterials and scaffolds designed for bone tissue engineering.

-

Disease Modeling: ARS staining helps in studying skeletal diseases by comparing the mineralization capacity of MSCs from healthy donors versus those with genetic or metabolic bone disorders.

Experimental Protocols

Protocol 1: Culture and Osteogenic Induction of Mesenchymal Stem Cells

This protocol describes the general procedure for inducing osteogenic differentiation in cultured MSCs.

-

Cell Seeding:

-

Culture MSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6]

-

Seed the MSCs onto tissue culture plates (e.g., 6-well or 24-well plates) at a density of approximately 4,200 to 5,000 cells/cm².[2][7]

-

Allow the cells to adhere and grow in the expansion medium until they reach 80-90% confluency, which typically takes 1-2 days.[2][8]

-

-

Induction of Osteogenesis:

-

Once the desired confluency is reached, aspirate the growth medium.

-

Replace it with a pre-warmed osteogenic differentiation medium. This medium is typically a basal medium supplemented with an osteogenic supplement containing dexamethasone, β-glycerophosphate, and ascorbic acid.[2]

-

Culture the cells in the differentiation medium for 14 to 28 days.[6][7] A negative control group maintained in the standard growth medium should be run in parallel.[9]

-

Change the medium every 2-4 days, being careful not to disturb the cell monolayer.[2] Mineralized nodules should become visible under the microscope during this period.[4]

-

Protocol 2: Alizarin Red S Staining and Quantification

This protocol outlines the procedure for staining mineralized deposits and subsequently quantifying them.

-

Preparation of 2% Alizarin Red S Staining Solution:

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.[10][11]

-

Mix thoroughly.

-

Adjust the pH of the solution to a critical range of 4.1-4.3 using dilute ammonium hydroxide or hydrochloric acid.[1][10][11] Verifying the pH is crucial for specific staining.[9]

-

For cell culture use, sterilize the solution by passing it through a 0.22 µm filter.[1][7]

-

-

Staining Procedure:

-

After the differentiation period, carefully aspirate the culture medium from the wells.

-

Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).[1]

-

Fix the cells by adding a sufficient volume of 4% paraformaldehyde or 10% formalin to cover the cells and incubate for 15-30 minutes at room temperature.[1][4]

-

Aspirate the fixative and wash the cells thoroughly two to three times with distilled water to remove any residual fixative.[10]

-

Add enough 2% Alizarin Red S solution to completely cover the cell monolayer.

-

Incubate at room temperature in the dark for 20-45 minutes.[1][7][10]

-

Aspirate the Alizarin Red S solution.

-

Wash the wells four to five times with distilled water to remove the unbound dye.[1]

-

Add a small amount of PBS to the wells to prevent drying and proceed with imaging. Differentiated cultures will exhibit bright orange-red deposits, while undifferentiated control cells will show minimal to no staining.[10]

-

-

Quantification of Mineralization:

-

After qualitative imaging, aspirate the PBS from the stained wells.

-

To extract the bound stain, add a destaining solution such as 10% acetic acid or 10% cetylpyridinium chloride to each well.[1][12]

-

Incubate for 15-30 minutes at room temperature with gentle shaking to elute the dye.[1][12]

-

Transfer the colored supernatant to a microcentrifuge tube.

-

Transfer the supernatant to a 96-well plate and measure the absorbance using a spectrophotometer. The absorbance is typically read at a wavelength between 405 nm and 570 nm.[1][12]

-

The absorbance value is directly proportional to the amount of mineralization.

-

Data Presentation

Table 1: Summary of Quantitative Parameters for MSC Osteogenic Induction and Staining

| Parameter | Value | Source |

| MSC Seeding Density | 4.2 x 10³ - 5.0 x 10³ cells/cm² | [2][7] |

| Osteogenic Differentiation Duration | 14 - 28 days | [2][7][10] |

| Fixation Agent | 4% Paraformaldehyde or 10% Formalin | [1][4] |

| Fixation Time | 15 - 60 minutes | [1][10] |

| Alizarin Red S Solution | 2% (w/v) in dH₂O, pH 4.1 - 4.3 | [1][10][11] |

| Staining Incubation Time | 20 - 45 minutes | [1][7][10] |

| Quantification Elution Agent | 10% Acetic Acid or 10% Cetylpyridinium Chloride | [1][12] |

| Quantification Absorbance Wavelength | 405 - 570 nm | [1][12] |

Visualization of Workflows and Pathways

References

- 1. scispace.com [scispace.com]

- 2. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.utwente.nl [research.utwente.nl]

- 6. biorxiv.org [biorxiv.org]

- 7. Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Runx2 expression: A mesenchymal stem marker for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wnt10b regulates osteogenesis of adipose‐derived stem cells through Wnt/β‐catenin signalling pathway in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 2% Alizarin Red S Solution (pH 4.2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S is an anthraquinone dye widely utilized in biological research to identify and quantify calcium deposits in cell cultures and tissue sections.[1][2][3] Its effectiveness lies in its ability to form a chelate complex with calcium, resulting in a visible orange-red precipitate.[2][4] This staining technique is a gold standard for assessing mineralization in studies related to bone formation (osteogenesis), regenerative medicine, and pathological calcification.[2][5] The optimal pH for this reaction is critical and is typically adjusted to a slightly acidic range of 4.1 to 4.3 to ensure specific binding to calcium.[1][6]

Chemical Properties

A summary of the key chemical properties of Alizarin Red S is provided in the table below.

| Property | Value | References |

| Chemical Formula | C₁₄H₇NaO₇S | [3][7] |

| Molecular Weight | 342.26 g/mol | [7] |

| Appearance | Yellow to orange powder | [7] |

| Solubility | Soluble in water and ethanol | [3][8] |

| C.I. Number | 58005 | [8] |

| CAS Number | 130-22-3 |

Experimental Protocols

Preparation of 2% Alizarin Red S Staining Solution (pH 4.2)

This protocol outlines the steps for preparing a 2% (w/v) Alizarin Red S solution and adjusting its pH to 4.2.

Materials:

-

Alizarin Red S powder (C.I. 58005)

-

Distilled or deionized water

-

0.1% Ammonium hydroxide solution or 10% Ammonium hydroxide for pH adjustment[1][6]

-

Dilute Hydrochloric acid (HCl) if necessary for pH adjustment[1]

-

pH meter or pH strips

-

0.22 µm syringe filter (optional, for sterile applications)[1]

-

Glass beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Storage bottle (amber or covered with foil to protect from light)

Procedure:

-

Weigh 2 grams of Alizarin Red S powder.

-

Add the powder to 100 mL of distilled water in a glass beaker.[1]

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 0.1% ammonium hydroxide dropwise while continuously monitoring the pH.[1]

-

Adjust the pH to a final value of 4.1-4.3.[1][6] If the pH exceeds 4.3, use dilute HCl to lower it before readjusting with ammonium hydroxide.

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[1]

-

Store the solution in a tightly sealed, light-protected bottle at 4°C. The solution is typically stable for up to one month.[1][6][9]

Alizarin Red S Staining Protocol for Cell Culture

This protocol describes the staining of calcium deposits in fixed cell cultures.

Materials:

-

Prepared 2% Alizarin Red S solution (pH 4.2)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% Formalin for fixation[10][11]

-

Distilled or deionized water

-

Cell culture plates with differentiated cells

Procedure:

-

Aspirate Culture Medium: Carefully remove the culture medium from the cells.

-

Wash: Gently wash the cells twice with PBS.[10]

-

Fixation: Add 4% PFA or 10% formalin to each well to cover the cells and fix for 15-30 minutes at room temperature.[1][10]

-

Wash: Remove the fixative and wash the cells three times with distilled water.[10]

-